N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide
Description
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide is a synthetic organic compound that stands at the intersection of various chemical disciplines. This compound's structure suggests it belongs to the quinoline class, characterized by a fused aromatic nitrogen heterocycle. Its intricate molecular architecture presents a compelling subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-11-9-17(22-23(11)12(2)13-3-4-13)21-19(25)15-5-7-16-14(10-15)6-8-18(24)20-16/h5,7,9-10,12-13H,3-4,6,8H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVKPJIGGCPWRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C2CC2)NC(=O)C3=CC4=C(C=C3)NC(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide involves multiple steps starting from simpler precursor compounds:
Cyclization reaction to form the quinoline core.
Alkylation to introduce the cyclopropylethyl group.
Formation of the pyrazole ring.
Carboxamide formation through amidation.
These steps typically require precise reaction conditions including controlled temperatures, pH levels, and specific solvents and catalysts to achieve high yield and purity.
Industrial Production Methods:
Scaling up for industrial production would involve optimizing these synthetic routes to ensure cost-effectiveness, safety, and environmental compliance. Continuous flow reactors and automated synthesis machines could play a crucial role in scaling the production while maintaining the quality and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation to yield corresponding oxo derivatives.
Reduction: : Suitable reducing agents can convert oxo groups to hydroxyl groups.
Substitution: : Various substitution reactions can be performed at the pyrazole ring or the quinoline core, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: : PCC (pyridinium chlorochromate), KMnO₄ (potassium permanganate).
Reducing agents: : LiAlH₄ (lithium aluminium hydride), NaBH₄ (sodium borohydride).
Substituting agents: : Halides for halogenation, nitrating agents for nitration.
Major Products:
The reactions typically lead to modified derivatives which have applications in further chemical synthesis or biological testing.
Scientific Research Applications
In chemistry, the compound serves as a building block for synthesizing more complex molecules. Its reactive sites allow for various modifications, making it a versatile tool in organic synthesis.
Biologically, this compound's structure mimics certain natural products, allowing it to act as a probe in biological systems. It can be used in studies related to enzyme inhibition, receptor binding, and cellular uptake mechanisms.
In medicine, it holds potential as a pharmacophore—a core structure that imparts biological activity to drug molecules. Its derivatives could lead to new drugs for treating diseases like cancer, infections, or neurological disorders.
Industrial applications include its use as an intermediate in the synthesis of dyes, agrochemicals, and specialty chemicals. Its unique structure could impart desirable properties to the final products.
Mechanism of Action
N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide operates by interacting with specific molecular targets in biological systems. These targets could include enzymes, receptors, or nucleic acids. The compound's mode of action typically involves binding to these targets, modulating their activity, and triggering a cascade of biochemical events. Its specific mechanism might vary depending on the biological context and the exact structure of its derivatives.
Comparison with Similar Compounds
Comparing N-[1-(1-cyclopropylethyl)-5-methylpyrazol-3-yl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide to structurally related compounds highlights its unique features:
Quinoline derivatives: : The presence of both the quinoline and pyrazole rings in a single molecule distinguishes it from simpler quinoline derivatives.
Carboxamide compounds: : The specific substitution pattern and the fused ring system set it apart from other carboxamides.
Cyclopropyl-containing molecules: : The cyclopropylethyl group provides additional steric and electronic properties, making the compound distinct from those without such substitutions.
By examining these similarities and differences, researchers can gain insights into the compound's unique chemical and biological behaviors, paving the way for further innovation and discovery.
That's a wrap on this fascinating compound. What more do you want to dive into?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
